molecular formula C5H5NOS B101965 4-Cyano-3-tetrahydrothiophenone CAS No. 16563-14-7

4-Cyano-3-tetrahydrothiophenone

Cat. No. B101965
CAS RN: 16563-14-7
M. Wt: 127.17 g/mol
InChI Key: OHPSBDAUCJNDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-tetrahydrothiophenone, also referred to as c-THT, is a versatile chemical reagent that serves as a platform for various heterocyclic scaffolds. It is a solid, bench-stable, and commercially available compound that can be transformed into thioglycolic acid and acrylonitrile with the addition of a hydroxide anion, making it a valuable acrylonitrile anion surrogate .

Synthesis Analysis

The synthesis of 4-Cyano-3-tetrahydrothiophenone and its derivatives has been explored through various methods. One approach involves the transformation of c-THT into 3-alkoxy-4-cyanothiophenes, which are synthesized in two steps from the readily available 4-cyano-3-oxotetrahydrothiophene . Another method includes the reaction of cyclohexanethione with malononitrile and sulfur in the presence of triethylamine to form 2-amino-3-cyano-4,5-tetramethylenethiophene .

Molecular Structure Analysis

The molecular structure of derivatives of 4-Cyano-3-tetrahydrothiophenone has been determined through various techniques, including single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene, was analyzed and found to have an envelop conformation for the five-membered ring and a half-chair conformation for the six-membered ring .

Chemical Reactions Analysis

4-Cyano-3-tetrahydrothiophenone is involved in several chemical reactions. It can be used as a building block for donor-acceptor conjugated systems, where it is combined with benzothienothiophene blocks to form conjugated donor-acceptor-donor (D-A-D) triads . Additionally, it can undergo [3+2]-cycloaddition reactions to yield 3-functional substituted 4-trifluoromethyl tetrahydrothiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Cyano-3-tetrahydrothiophenone derivatives are influenced by their molecular structure. For example, oligothiophene-substituted tetracyanobutadienes, synthesized from reactions involving 4-cyano-3-tetrahydrothiophenone, exhibit red-shifted absorption spectra due to intramolecular charge-transfer (ICT) and show both oxidation and reduction processes as characterized by cyclic voltammetry . The electronic properties of these materials are further explained by density functional theory (DFT) calculations .

Scientific Research Applications

Biocatalytic Synthesis Applications

  • 4-Cyano-3-tetrahydrothiophenone derivatives are used in enzymatic cyanohydrin reactions. For instance, 3-Tetrahydrothiophenone was utilized in a study to create cyanohydrins using the hydroxynitrile lyase enzyme. This resulted in the production of high-yield and high-enantiomeric-excess intermediates like (S)-2-hydroxy-2-methylbutyric acid (Fechter et al., 2007).

Chemical Synthesis and Heterocyclic Scaffolds

  • 4-Cyano-3-oxotetrahydrothiophene (c-THT) is a versatile compound that acts as an acrylonitrile anion surrogate, opening up pathways for the synthesis of various heterocyclic structures. It can be transformed into thioglycolic acid and acrylonitrile, demonstrating its utility in chemical synthesis (Arseniyadis et al., 2021).

Catalytic and Electro-Catalytic Reactions

  • Poly(3,4-ethylenedioxythiophene) has been used to immobilize metal particle catalysts and reagents like (cyano-)borohydride for catalytic activities in hydrogenation and electro-oxidation processes (Sivakumar & Phani, 2011).

Conjugated Systems and Organic Electronics

  • 3-Alkoxy-4-cyanothiophenes synthesized from 4-cyano-3-oxotetrahydrothiophene are used as building blocks for donor-acceptor conjugated systems. These systems are significant in the field of organic electronics, particularly for applications involving bithiophene derivatives (Hergué et al., 2011).

Electroluminescence and Sensing Applications

  • Certain derivatives of 4-cyano-3-tetrahydrothiophenone, such as cyanophenyl-functionalized compounds, have shown promising results in the field of electrochemiluminescence (ECL). These compounds exhibit high ECL efficiency and stability, making them suitable for biological sensing applications (Wang et al., 2022).

Safety And Hazards

4-Cyano-3-tetrahydrothiophenone may cause respiratory irritation, serious eye irritation, and skin irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-oxothiolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-1-4-2-8-3-5(4)7/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPSBDAUCJNDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315991
Record name 4-Cyano-3-tetrahydrothiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-tetrahydrothiophenone

CAS RN

16563-14-7
Record name 16563-14-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cyano-3-tetrahydrothiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-3-tetrahydrothiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-3-tetrahydrothiophenone
Reactant of Route 2
Reactant of Route 2
4-Cyano-3-tetrahydrothiophenone
Reactant of Route 3
4-Cyano-3-tetrahydrothiophenone
Reactant of Route 4
4-Cyano-3-tetrahydrothiophenone
Reactant of Route 5
4-Cyano-3-tetrahydrothiophenone
Reactant of Route 6
4-Cyano-3-tetrahydrothiophenone

Citations

For This Compound
1
Citations
J Huang, Y Tang, K Gao, F Liu, H Guo… - …, 2017 - ACS Publications
High degree of polymer backbone planarity is achieved by incorporating intramolecular noncovalent sulfur···oxygen interaction, which also affords good solubility by attaching alkoxy …
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.